molecular formula C25H25NO3S B491584 4-isopropyl-N-(7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide CAS No. 518321-70-5

4-isopropyl-N-(7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide

Cat. No.: B491584
CAS No.: 518321-70-5
M. Wt: 419.5g/mol
InChI Key: MBXPOHBWUWHOKO-UHFFFAOYSA-N
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Description

4-isopropyl-N-(7,8,9,10-tetrahydronaphtho1,2-bbenzofuran-5-yl)benzenesulfonamide is a complex organic compound with a unique structure that combines elements of benzofuran and sulfonamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-isopropyl-N-(7,8,9,10-tetrahydronaphtho1,2-bbenzofuran-5-yl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzofuran ring, followed by the introduction of the sulfonamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions and can handle large volumes of reactants, making the process more efficient and scalable.

Chemical Reactions Analysis

Types of Reactions

4-isopropyl-N-(7,8,9,10-tetrahydronaphtho1,2-bbenzofuran-5-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

4-isopropyl-N-(7,8,9,10-tetrahydronaphtho1,2-bbenzofuran-5-yl)benzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-isopropyl-N-(7,8,9,10-tetrahydronaphtho1,2-bbenzofuran-5-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran derivatives and sulfonamides, such as:

  • 4-isopropyl-N-(7-oxo-7,8,9,10-tetrahydronaphtho1,2-bbenzofuran-5-yl)benzenesulfonamide
  • 4-isopropyl-N-(8-methyl-7,8,9,10-tetrahydronaphtho1,2-bbenzofuran-5-yl)benzenesulfonamide

Uniqueness

What sets 4-isopropyl-N-(7,8,9,10-tetrahydronaphtho1,2-bbenzofuran-5-yl)benzenesulfonamide apart is its unique combination of structural features, which confer specific chemical and biological properties

Properties

IUPAC Name

4-propan-2-yl-N-(7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25NO3S/c1-16(2)17-11-13-18(14-12-17)30(27,28)26-23-15-22-20-8-5-6-10-24(20)29-25(22)21-9-4-3-7-19(21)23/h3-4,7,9,11-16,26H,5-6,8,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBXPOHBWUWHOKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC5=C3CCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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